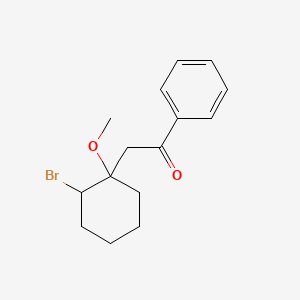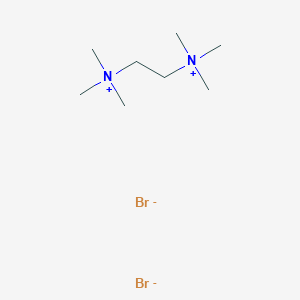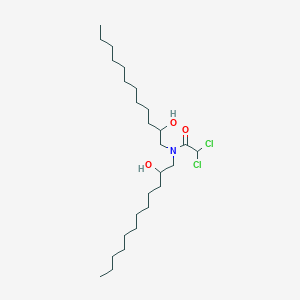
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a dodecyl chain, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with dodecanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial production methods also involve rigorous quality control measures to meet the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, amines, and substituted derivatives. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. The presence of chlorine and hydroxyl groups allows it to participate in various biochemical reactions, leading to its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
2,2-Dichloroacetamide: A simpler analog with similar chemical properties.
N,N-Bis(2-hydroxyethyl)dodecylamine: A related compound with hydroxyl groups and a dodecyl chain.
Uniqueness
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
62881-08-7 |
|---|---|
Molekularformel |
C26H51Cl2NO3 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2,2-dichloro-N,N-bis(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C26H51Cl2NO3/c1-3-5-7-9-11-13-15-17-19-23(30)21-29(26(32)25(27)28)22-24(31)20-18-16-14-12-10-8-6-4-2/h23-25,30-31H,3-22H2,1-2H3 |
InChI-Schlüssel |
WHLJNEOAFGWQBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


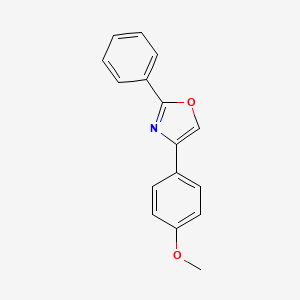
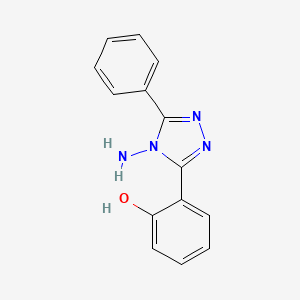
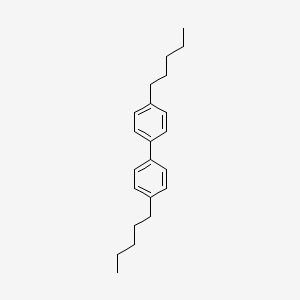

![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
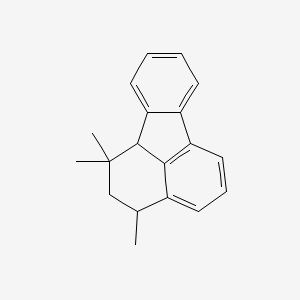
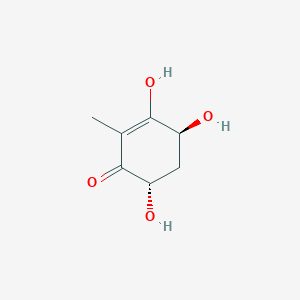

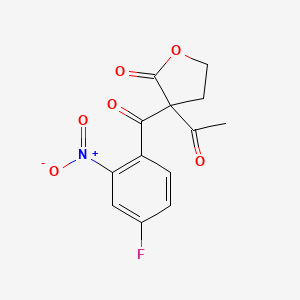
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
